molecular formula C19H14ClN5O2 B2862484 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide CAS No. 919842-85-6

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide

Cat. No.: B2862484
CAS No.: 919842-85-6
M. Wt: 379.8
InChI Key: HFGICNQKKAJJSP-UHFFFAOYSA-N
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Description

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The unique structure of this compound makes it a valuable target for scientific research and potential therapeutic applications.

Mechanism of Action

Target of Action

The compound, also known as N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-methylbenzamide, is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to inhibit cyclin-dependent kinases (CDKs), which are essential for cell proliferation . Therefore, the primary target of this compound is likely to be CDKs.

Mode of Action

The compound interacts with its target, CDKs, by fitting into the active site of the kinase. This interaction is facilitated by essential hydrogen bonding with Leu83, a residue in the active site of CDK2 . By inhibiting CDK2, the compound can halt cell cycle progression, leading to the death of rapidly dividing cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a critical biochemical pathway in all living cells. CDK2 is responsible for the transition from the G1 phase to the S phase and the progression through the S phase of the cell cycle . By inhibiting CDK2, the compound prevents cells from replicating their DNA and dividing, which can lead to cell death .

Pharmacokinetics

It is noted that potent compounds from the pyrazolo[3,4-d]pyrimidine series have a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that the compound is likely to have good bioavailability and drug-likeness .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation. This is achieved by blocking the cell cycle, leading to cell death . In the context of cancer treatment, this can result in the reduction of tumor size and the prevention of metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide typically involves the condensation of substituted aromatic aldehydes, guanidine, and pyrazolone derivatives. One common method is the Biginelli condensation, which is a simple, efficient, and atom-economic process. The reaction is carried out using concentrated hydrochloric acid as a catalyst under conventional heating conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for targeted cancer therapy and other therapeutic applications.

Properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c1-12-4-2-5-13(8-12)18(26)23-24-11-21-17-16(19(24)27)10-22-25(17)15-7-3-6-14(20)9-15/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGICNQKKAJJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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